molecular formula C23H25N B14364058 N,N-Dibenzyl-4-propylaniline CAS No. 90255-75-7

N,N-Dibenzyl-4-propylaniline

Cat. No.: B14364058
CAS No.: 90255-75-7
M. Wt: 315.5 g/mol
InChI Key: JLNITRNCYMNJCK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-propylaniline is a chemical compound consisting of aniline with two benzyl groups and a propyl group as substituents on the nitrogen and the para position of the aniline ring, respectively. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize N,N-Dibenzyl-4-propylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF, which yields a tin amide compound that reacts with benzyl bromide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-4-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated derivatives at the benzylic positions.

Scientific Research Applications

N,N-Dibenzyl-4-propylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved in its action include the formation of carbocation intermediates and subsequent stabilization through resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibenzyl-4-propylaniline is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

90255-75-7

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-dibenzyl-4-propylaniline

InChI

InChI=1S/C23H25N/c1-2-9-20-14-16-23(17-15-20)24(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-8,10-17H,2,9,18-19H2,1H3

InChI Key

JLNITRNCYMNJCK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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